molecular formula C18H26N2O4 B13886192 Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

Cat. No.: B13886192
M. Wt: 334.4 g/mol
InChI Key: OMIUFCMCIOVQLL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)acetyl derivative.

    Reduction: Formation of 2-(2-methoxyphenyl)ethanol derivative.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)16(21)13-14-7-5-6-8-15(14)23-4/h5-8H,9-13H2,1-4H3

InChI Key

OMIUFCMCIOVQLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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